molecular formula C13H30O3Si B12549350 Bis[(butan-2-yl)oxy](butyl)methoxysilane CAS No. 183137-64-6

Bis[(butan-2-yl)oxy](butyl)methoxysilane

Cat. No.: B12549350
CAS No.: 183137-64-6
M. Wt: 262.46 g/mol
InChI Key: PUSFYXXKGGRDOT-UHFFFAOYSA-N
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Description

Bis(butan-2-yl)oxymethoxysilane is a silicon-based organometallic compound with the molecular formula $ \text{C}{12}\text{H}{28}\text{O}_3\text{Si} $. Its structure comprises a central silicon atom bonded to:

  • One methoxy group ($\text{-OCH}_3$),
  • One butyl group ($\text{-C}4\text{H}9$),
  • Two secondary butoxy groups ($\text{-O(C}4\text{H}9)$).

This compound is notable for its hybrid organic-inorganic properties, making it valuable in materials science, particularly as a crosslinking agent or surface modifier in polymers and coatings. Its methoxysilane group enables hydrolysis-condensation reactions, forming siloxane networks under ambient conditions, while the bulky butoxy and butyl substituents influence solubility, steric hindrance, and reactivity .

Properties

CAS No.

183137-64-6

Molecular Formula

C13H30O3Si

Molecular Weight

262.46 g/mol

IUPAC Name

di(butan-2-yloxy)-butyl-methoxysilane

InChI

InChI=1S/C13H30O3Si/c1-7-10-11-17(14-6,15-12(4)8-2)16-13(5)9-3/h12-13H,7-11H2,1-6H3

InChI Key

PUSFYXXKGGRDOT-UHFFFAOYSA-N

Canonical SMILES

CCCC[Si](OC)(OC(C)CC)OC(C)CC

Origin of Product

United States

Preparation Methods

The synthesis of Bis(butan-2-yl)oxymethoxysilane typically involves the reaction of butan-2-ol and butyl alcohol with methoxysilane. The reaction conditions often include the use of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Bis(butan-2-yl)oxymethoxysilane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert it into simpler silane derivatives.

    Substitution: It can participate in substitution reactions where the butan-2-yl or butyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Bis(butan-2-yl)oxymethoxysilane has several scientific research applications, including:

Mechanism of Action

The mechanism by which Bis(butan-2-yl)oxymethoxysilane exerts its effects involves the interaction of its silicon-oxygen bonds with various molecular targets. These interactions can lead to the formation of stable complexes or the modification of existing molecules. The pathways involved often include the formation of siloxane bonds and the stabilization of reactive intermediates.

Comparison with Similar Compounds

Comparison with Similar Methoxysilane Compounds

Structural and Functional Group Variations

The reactivity and applications of methoxysilanes depend on the substituents attached to the silicon atom. Below is a comparative analysis with structurally analogous compounds:

Table 1: Comparative Properties of Methoxysilanes
Compound Name Substituents Key Applications Hydrolysis Rate Thermal Stability
Bis(butan-2-yl)oxymethoxysilane 2° butoxy, butyl, methoxy Polymer crosslinking, surface coatings Moderate High
Trimethoxysilane ($\text{CH}3\text{O}$)$3$SiH Three methoxy groups Sol-gel processes, adhesives High Moderate
VESTANAT® EP-IPMS (Isocyanatopropyltrimethoxysilane) Isocyanate, trimethoxysilane Polyurethane-siloxane hybrids Very High Moderate
Bis(3-ethyl-3-methoxyoxetane)propyldiphenylsilane Methoxyoxetane, diphenyl UV-curable resins, optical materials Low Very High
Key Observations :

Hydrolysis Reactivity: The hydrolysis rate of methoxysilanes is inversely proportional to steric hindrance. Bis(butan-2-yl)oxymethoxysilane exhibits moderate hydrolysis due to its bulky secondary butoxy groups, whereas trimethoxysilane (smaller substituents) reacts rapidly with moisture . Fluoride ions can accelerate hydrolysis by stabilizing intermediates, as noted in methoxysilane oxidation studies .

Thermal Stability :

  • Bulky alkyl groups (e.g., butyl, butan-2-yl) enhance thermal stability by reducing molecular mobility. This contrasts with isocyanatopropyltrimethoxysilane, where the reactive isocyanate group lowers thermal resistance .

Applications: Bis(butan-2-yl)oxymethoxysilane is preferred in coatings requiring controlled crosslinking, while VESTANAT® EP-IPMS is tailored for hybrid organic-inorganic polymers due to its dual functionality . Methoxyoxetane derivatives (e.g., bis(3-ethyl-3-methoxyoxetane)propyldiphenylsilane) are specialized for UV-curable systems due to their low hydrolysis rates and high stability .

Mechanistic Comparisons in Oxidation and Crosslinking

  • Oxidation Pathways: Methoxysilanes undergo oxidation to form silanols ($\text{-SiOH}$), which condense into siloxane networks. In contrast, aryl-substituted methoxysilanes (e.g., diphenyl variants) exhibit slower oxidation due to aromatic stabilization .
  • Crosslinking Efficiency :
    The butyl group in Bis(butan-2-yl)oxymethoxysilane improves compatibility with hydrophobic polymers like polypropylene, whereas hydrophilic methoxysilanes (e.g., trimethoxysilane) are better suited for silica-rich composites .

Toxicity and Handling Considerations

Data from The Merck Index suggests that methoxysilanes with larger alkyl groups (e.g., butyl) generally exhibit lower acute toxicity compared to smaller analogues like methyltrimethoxysilane. However, prolonged exposure to hydrolysis byproducts (e.g., methanol) requires standard safety protocols .

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